3-(Azetidin-3-yl)-1lambda6-thietane-1,1-dione, trifluoroacetic acid
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Overview
Description
3-(Azetidin-3-yl)-1lambda6-thietane-1,1-dione, trifluoroacetic acid is a heterocyclic compound that contains both azetidine and thietane rings. These rings are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of trifluoroacetic acid enhances the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-1lambda6-thietane-1,1-dione typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Formation of Thietane Ring: The thietane ring is formed through a series of cyclization reactions involving sulfur-containing reagents.
Combination of Rings: The azetidine and thietane rings are then combined through a series of coupling reactions, often involving catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated purification systems and high-pressure liquid chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-1lambda6-thietane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted azetidine and thietane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-(Azetidin-3-yl)-1lambda6-thietane-1,1-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its cytotoxic activity against tumor cells.
Materials Science: It is used in the synthesis of novel materials with unique electronic and mechanical properties.
Biological Studies: The compound is investigated for its antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-1lambda6-thietane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring is known to interact with biological macromolecules, potentially inhibiting their function and leading to cytotoxic effects . The thietane ring may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Azetidin-3-yl)-1,3-oxazolidin-2-one, trifluoroacetic acid
- Methyl 3-(azetidin-3-yl)prop-2-ynoate, trifluoroacetic acid
Uniqueness
3-(Azetidin-3-yl)-1lambda6-thietane-1,1-dione is unique due to the presence of both azetidine and thietane rings, which confer distinct chemical properties and potential applications. The combination of these rings with trifluoroacetic acid enhances the compound’s stability and reactivity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-(azetidin-3-yl)thietane 1,1-dioxide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S.C2HF3O2/c8-10(9)3-6(4-10)5-1-7-2-5;3-2(4,5)1(6)7/h5-7H,1-4H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLKWCXDNVOSMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2CS(=O)(=O)C2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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